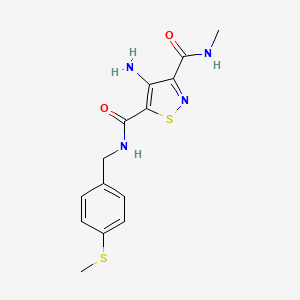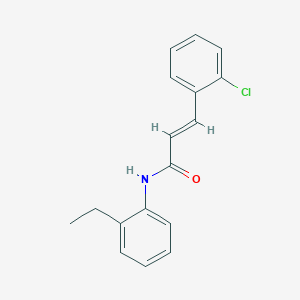![molecular formula C13H14ClNO3 B2485366 [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone CAS No. 2411295-80-0](/img/structure/B2485366.png)
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone, also known as CPMM, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. CPMM is a synthetic compound that can be used to study the mechanism of action of various biological processes.
Mechanism of Action
The mechanism of action of [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is not fully understood. However, it is believed that [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone binds to the active site of the enzyme and inhibits its activity. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone may also interact with other proteins or molecules in the cell to produce its effects.
Biochemical and Physiological Effects:
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been shown to have several biochemical and physiological effects. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been shown to inhibit the activity of enzymes involved in the breakdown of neurotransmitters and the production of inflammatory mediators. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has also been shown to have antioxidant properties and may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has several advantages for use in lab experiments. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is a synthetic compound that can be easily produced in large quantities. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is also stable and can be stored for long periods of time. However, [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has some limitations for lab experiments. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is a relatively new compound, and its effects on biological systems are not fully understood. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone may also have off-target effects that could complicate experimental results.
Future Directions
For research on [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone include studying its effects on different biological systems and pathways, developing more potent and selective inhibitors, and exploring its potential applications in drug development.
Synthesis Methods
The synthesis of [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone involves the reaction between 2-(3-chlorophenyl)morpholine and epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an epoxide intermediate and yields [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone as the final product. The purity of [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone can be improved by recrystallization or column chromatography.
Scientific Research Applications
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been used in several scientific research studies due to its potential to inhibit certain biological processes. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
properties
IUPAC Name |
[2-(3-chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-10-3-1-2-9(6-10)11-7-15(4-5-17-11)13(16)12-8-18-12/h1-3,6,11-12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLABCYQXBXKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2CO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2485285.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2485287.png)



![3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2485294.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485298.png)
![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)
![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)
![N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2485303.png)

